N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide
Description
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide: is a chemical compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a difluorobenzamide moiety
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOZCZHMKICNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing innovative solutions in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
- 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
Comparison: Compared to these similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide (CAS Number: 1421531-90-9) is a synthetic compound notable for its potential biological activity. With a molecular formula of and a molecular weight of 255.26 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring both cyclopropyl and difluorobenzamide moieties, suggests a diverse range of biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.26 g/mol |
| CAS Number | 1421531-90-9 |
This compound is believed to exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, particularly against resistant strains of bacteria and parasites.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities in vitro. For example:
- Antiproliferative Activity : The compound has shown effectiveness in inhibiting the growth of cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity : In vitro tests have indicated that it possesses activity against certain bacterial strains, making it a candidate for further development as an antibiotic.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Cancer Cell Line Study : In a study involving various cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects.
- Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
Research has focused on the compound's ability to induce apoptosis in cancer cells:
- Mechanism of Apoptosis Induction :
- Activation of caspase pathways.
- Alteration of mitochondrial membrane potential.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
